Product packaging for Methyl (3R)-4-amino-3-methylbutanoate(Cat. No.:)

Methyl (3R)-4-amino-3-methylbutanoate

Cat. No.: B13232584
M. Wt: 131.17 g/mol
InChI Key: XMTSNVMIKXQAPW-RXMQYKEDSA-N
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Description

Methyl (3R)-4-amino-3-methylbutanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13232584 Methyl (3R)-4-amino-3-methylbutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (3R)-4-amino-3-methylbutanoate

InChI

InChI=1S/C6H13NO2/c1-5(4-7)3-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1

InChI Key

XMTSNVMIKXQAPW-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)CN

Canonical SMILES

CC(CC(=O)OC)CN

Origin of Product

United States

Advanced Spectroscopic and Analytical Research Methodologies for Stereochemical and Structural Characterization

Enantiomeric Purity and Diastereomeric Ratio Determination Techniques

The assessment of enantiomeric purity is critical for ensuring the desired stereochemical integrity of Methyl (3R)-4-amino-3-methylbutanoate. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric analysis of amino acid esters. For β-amino esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. These columns operate on the principle of forming transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The separation is influenced by the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, and the presence of additives. In some cases, derivatization of the amino group with a chromophore-containing reagent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can enhance detection sensitivity and improve chiral recognition. miamioh.edu

Another effective class of CSPs for the direct enantiomeric separation of amino compounds are crown ether-based columns. For instance, a Daicel Crownpak CR (+) column can be utilized, where chiral recognition is achieved through complex formation between the primary amine of the analyte and the chiral crown ether. The mobile phase for such separations is often an acidic aqueous solution, and parameters like pH and column temperature are critical for optimizing resolution.

The following interactive table provides representative HPLC conditions for the enantiomeric separation of a β-amino acid ester, illustrating the typical parameters involved.

ParameterCondition
Column Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Elution (S)-enantiomer followed by (R)-enantiomer (hypothetical)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for determining the enantiomeric excess of volatile compounds. For amino acid esters, derivatization is typically required to increase volatility and improve separation. Common derivatization strategies involve acylation of the amino group (e.g., with trifluoroacetic anhydride) followed by esterification of the carboxylic acid, though in the case of this compound, the ester group is already present. The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase, such as Chirasil-Val. uni-muenchen.de The choice of the chiral selector and the temperature program are crucial for achieving baseline separation of the enantiomers.

Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

A combination of advanced spectroscopic techniques is employed to unequivocally confirm the chemical structure and stereochemistry of this compound. These methods provide detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR spectroscopy provide a wealth of information.

¹H NMR Spectroscopy allows for the identification of all non-exchangeable protons in the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For instance, the protons of the methyl ester group are expected to appear as a singlet at a characteristic downfield position. The protons on the carbon backbone will exhibit specific splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons, which helps to establish their connectivity. The integration of the signals corresponds to the number of protons giving rise to each signal.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shift of the carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum.

The following interactive table presents predicted ¹H and ¹³C NMR chemical shifts for a compound with a similar core structure, methyl 3-methylbutanoate, to provide an illustrative example of the expected spectral regions for the different functional groups. It is important to note that the presence of the amino group and the specific stereochemistry in the target molecule will influence the exact chemical shifts.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester Methyl (O-CH₃)~3.7~51
Carbonyl (C=O)-~173
Methylene (CH₂)~2.2~43
Methine (CH)~2.1~26
Methyl (C-CH₃)~1.0 (doublet)~22

To determine the absolute configuration at the chiral center (C3), advanced NMR techniques can be employed, such as the use of chiral solvating agents (CSAs) like Mosher's acid. The formation of diastereomeric complexes with the (R)- and (S)-enantiomers of the CSA can lead to observable differences in the chemical shifts of nearby protons in the ¹H NMR spectrum, allowing for the assignment of the absolute stereochemistry.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of the methoxy (B1213986) group from the ester, cleavage adjacent to the amino group, and other fragmentations of the carbon backbone. miamioh.edulibretexts.org

Conformational Analysis , often aided by computational modeling, provides insight into the preferred three-dimensional shape of the molecule. For an acyclic molecule like this compound, rotation around the single bonds can lead to various conformers. Understanding the most stable conformation is important as it can influence the molecule's physical properties and biological activity. These conformational preferences can sometimes be inferred from NMR data, such as through the analysis of coupling constants or through Nuclear Overhauser Effect (NOE) experiments, which provide information about through-space proximity of protons.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms

While direct mechanistic studies for the synthesis of Methyl (3R)-4-amino-3-methylbutanoate are not extensively documented in publicly available literature, the reaction pathways can be largely inferred from comprehensive studies on the asymmetric hydrogenation of related β-dehydroamino acids and enamides, which are common precursors for such compounds. The rhodium-catalyzed asymmetric hydrogenation is a paramount method for establishing the stereocenter in β-amino esters.

The catalytic cycle of Rh-catalyzed asymmetric hydrogenation of enamides, a class of precursors to β-amino esters, has been elucidated through a combination of experimental and computational methods. acs.org The generally accepted mechanism involves the following key steps:

Substrate Coordination: The unsaturated precursor of this compound, likely a dehydroamino ester, coordinates to the chiral Rh(I) catalyst. This coordination can occur in different modes, and the catalyst-substrate adduct may exist as an equilibrium of diastereomeric complexes. researchgate.net

Oxidative Addition: Molecular hydrogen (H₂) undergoes oxidative addition to the Rh(I) center, forming a Rh(III) dihydride complex. This step is typically rapid and reversible. acs.org

Migratory Insertion: One of the hydride ligands on the rhodium center migrates to the β-carbon of the coordinated substrate, while the α-carbon forms a bond with the rhodium. This migratory insertion step is often the turnover-limiting and stereochemistry-determining step in the catalytic cycle. acs.org The choice of chiral ligand on the rhodium catalyst dictates the facial selectivity of the hydride addition, leading to the desired (R)-configuration at the C3 position.

Reductive Elimination: The final step involves the reductive elimination of the saturated product, this compound, from the rhodium center, which regenerates the active Rh(I) catalyst, allowing it to enter a new catalytic cycle. acs.org

Recent studies on related systems have also proposed alternative or more detailed mechanistic pathways. For instance, in the hydrogenation of γ-branched N-phthaloyl allylamines, a bisphosphine-Rh catalyst was found to operate through an unusual P-Rh-P trans-chelating pattern. researchgate.net Furthermore, mechanistic studies on the hydrogenation of 3-amino-4-chromones suggest a dynamic kinetic resolution process involving a stereomutation pathway for the intermediate enantiomers. nih.gov These findings highlight the complexity and substrate-dependent nature of the reaction mechanisms.

StepDescriptionKey Intermediates
1CoordinationCatalyst-Substrate Adduct
2Oxidative AdditionRh(III)-Dihydride Complex
3Migratory InsertionAlkyl-Hydride Intermediate
4Reductive EliminationProduct and Regenerated Catalyst

Kinetic Isotope Effect (KIE) Studies in Stereoselective Processes

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state structures and elucidating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can provide detailed information about bond-breaking and bond-forming events in the rate-determining step.

In the context of stereoselective synthesis of β-amino esters, KIE studies have been instrumental in understanding the mechanism of asymmetric hydrogenation. For instance, deuterium (B1214612) labeling studies in the ruthenium-catalyzed C-C coupling of amino alcohols with dienes helped to elucidate the regioselectivity and the nature of the allylruthenium intermediates. nih.gov

A hypothetical KIE experiment for the asymmetric hydrogenation of the precursor to this compound could involve the use of deuterium gas (D₂) instead of H₂. A significant primary KIE (kH/kD > 1) would be expected if the oxidative addition of hydrogen or the subsequent hydride transfer is the rate-determining step, as this involves the cleavage of the H-H (or D-D) bond. Secondary KIEs could also be measured by isotopic labeling at the α or β positions of the substrate to probe changes in hybridization and bonding at the transition state.

Isotopic SubstitutionPosition of LabelingExpected KIE (klight/kheavy)Mechanistic Insight
H₂ vs. D₂Reagent> 1 (Primary)H-H bond cleavage is part of the rate-determining step.
H vs. Dα-carbon of substrate~1 (Secondary)Probes changes in hybridization at the α-carbon in the transition state.
H vs. Dβ-carbon of substrate> 1 (Secondary)Indicates significant rehybridization or steric effects at the β-carbon in the transition state.

Theoretical and Experimental Analysis of Transition States and Reaction Intermediates

The combination of theoretical calculations, such as Density Functional Theory (DFT), and experimental studies provides a powerful approach to understanding the three-dimensional structure of transition states and reaction intermediates, which is fundamental to explaining the origin of stereoselectivity.

For the asymmetric synthesis of β-amino acid derivatives, DFT calculations have been employed to investigate the origin of enantioselectivity in various reactions. In a study on the cross-electrophile coupling of β-bromo α-amino acid esters, DFT calculations were used to model the transition states of the radical addition step, clarifying the role of the chiral ligand in controlling the stereochemical outcome. nih.gov

In the context of Rh-catalyzed asymmetric hydrogenation, computational studies have been crucial in mapping out the potential energy surfaces of the catalytic cycle. For the hydrogenation of enamides, DFT calculations have identified the structures of intermediates and transition states along different isomeric pathways. acs.org These studies revealed that the relative energies of the diastereomeric transition states for the migratory insertion step directly correlate with the observed enantioselectivity of the product. The chiral ligand creates a sterically and electronically differentiated environment that favors one transition state over the other.

For the synthesis of this compound, a similar theoretical approach would involve modeling the coordination of the prochiral enamine precursor to the chiral Rh-catalyst. The transition states for the hydride transfer to both the Re and Si faces of the double bond would be calculated. The energy difference between these two transition states (ΔΔG‡) would be expected to correlate with the experimentally observed enantiomeric excess (ee) of the product.

Experimental techniques such as NMR spectroscopy at low temperatures can be used to detect and characterize key reaction intermediates, such as catalyst-substrate adducts. researchgate.net For example, in the study of the asymmetric hydrogenation of β-dehydroamino acids, NMR experiments at 173 K allowed for the quantitative observation of monohydride intermediates. researchgate.net Such experimental data provides crucial validation for the proposed computational models of the reaction pathway.

MethodInformation GainedRelevance to this compound Synthesis
Density Functional Theory (DFT)Structures and energies of intermediates and transition states.Elucidation of the origin of the (R)-stereoselectivity by comparing the energies of diastereomeric transition states.
Low-Temperature NMRDetection and characterization of reaction intermediates.Provides experimental evidence for the proposed catalyst-substrate adducts and subsequent intermediates in the catalytic cycle.
X-ray CrystallographyPrecise three-dimensional structure of stable intermediates or catalyst complexes.Can provide structural information on the ground state of the catalyst-substrate complex, offering insights into the initial coordination geometry.

Computational Chemistry Applications in Supporting Experimental Research

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling is a cornerstone of computational chemistry, used to predict the most stable three-dimensional arrangements, or conformations, of a molecule. For a flexible molecule like Methyl (3R)-4-amino-3-methylbutanoate, which has several rotatable single bonds, identifying low-energy conformations is crucial as they dictate the molecule's physical properties and how it interacts with other molecules.

Furthermore, the effect of the environment, such as a solvent, can be modeled using continuum solvation models. researchgate.net These models have shown that solvation generally stabilizes the conformations of β-amino acids relative to the gas phase. researchgate.net Beyond intramolecular forces, computational methods can also explore intermolecular interactions. Hirshfeld surface analysis, for example, can be used to partition electron density in a crystal to visualize and quantify the non-covalent interactions between adjacent molecules, providing insight into crystal packing and stability. nih.gov This is critical for understanding the solid-state properties of the compound.

In Silico Molecular Docking Studies for Substrate-Catalyst and Compound-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is invaluable for understanding both how a substrate like this compound might fit into the active site of a synthesizing enzyme (substrate-catalyst interaction) and how it might interact with a biological target to elicit a pharmacological effect (compound-target interaction).

The docking process involves placing the ligand (this compound) into the binding site of the protein in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. mdpi.com Docking studies on related amino acid derivatives have successfully used programs like Autodock Vina and Glide to screen libraries of compounds and evaluate their binding ability with target proteins. nih.govmdpi.com

In a substrate-catalyst context, docking could elucidate how this compound or its precursors bind to an enzyme, such as a lipase (B570770) or transaminase, involved in its synthesis. mdpi.comescholarship.org The analysis would reveal key interactions, like hydrogen bonds or hydrophobic contacts with specific amino acid residues in the active site, that are crucial for catalysis. acs.org

In a drug discovery context, if this compound were being investigated as a potential therapeutic agent, it would be docked against a target protein. The results would predict its binding mode and affinity, guiding the design of more potent analogues. researchgate.netnih.gov The output of a docking simulation typically includes the binding energy and a detailed view of the interactions.

Below is an interactive table representing hypothetical docking results for this compound with a target protein.

Docking PoseBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bond Distance (Å)
1-7.5TYR-88, ASP-120N-H···O (ASP-120), 2.9
2-7.2TYR-88, SER-90O-H···O (SER-90), 3.1
3-6.9PHE-150, LEU-152None
4-6.5ASP-120, VAL-148N-H···O (ASP-120), 3.0

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical Prediction of Stereoselectivity and Optimization of Reaction Pathways

The biological activity of a chiral molecule is often dependent on its specific stereochemistry. This compound has a stereocenter at the C3 position, and its (R)-configuration is critical. Computational chemistry offers powerful tools to predict and understand the stereochemical outcome of a chemical reaction.

Theoretical prediction of stereoselectivity often involves using quantum mechanical methods, such as DFT, to model the transition states of a reaction. acs.org For a reaction that can produce either the (R) or (S) enantiomer, there will be two corresponding diastereomeric transition states. By calculating the energies of these transition states, chemists can predict which pathway is energetically favored. The pathway with the lower activation energy is expected to be faster and thus produce the major stereoisomer. acs.org This approach has been used to rationalize the stereochemical outcome in the synthesis of other β-amino acids. nih.gov

For instance, in a potential synthesis of this compound via a catalytic asymmetric reaction, computational modeling could identify the key non-covalent interactions (e.g., hydrogen bonds, CH-π interactions) between the substrate, the chiral catalyst, and the reagent that stabilize the transition state leading to the desired (R)-isomer. acs.orgnih.gov This understanding is crucial for catalyst design and optimization.

Furthermore, computational methods can be used to explore and optimize entire reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed synthetic route can be constructed. This allows for the identification of potential bottlenecks (high-energy intermediates or transition states) and the exploration of alternative, more efficient routes before committing to extensive laboratory work. mdpi.comresearchgate.net

Computational Structure-Activity Relationship (SAR) Derivation in Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If this compound were identified as a hit compound with desirable biological activity, QSAR would be a key tool for optimizing its structure to improve potency and other properties.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of chemical analogues of this compound would be synthesized and their biological activity (e.g., inhibitory concentration IC50) measured experimentally.

Descriptor Calculation: For each analogue, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate a mathematical equation that correlates the calculated descriptors with the measured biological activity.

Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds. tandfonline.com

A typical QSAR equation might look like this: log(1/IC50) = 0.75 * LogP - 0.23 * (Molecular Weight) + 1.54 * (Dipole Moment) + 2.11

This equation allows researchers to predict the biological activity of virtual compounds in silico before deciding which ones to synthesize, saving significant time and resources. tandfonline.com The model provides insights into which molecular properties are most important for activity, thereby guiding the rational design of new, more effective compounds.

Below is an interactive table showing a hypothetical set of data that could be used to generate a QSAR model for a series of analogues.

Compoundlog(1/IC50)LogPMolecular Weight (Da)Dipole Moment (Debye)
Analogue 14.51.2145.182.5
Analogue 24.81.5159.212.3
Analogue 35.21.9158.192.8
Analogue 44.31.1175.233.1

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Q. What synthetic routes are recommended for Methyl (3R)-4-amino-3-methylbutanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves stereoselective reduction of precursor ketones or esters. For example, chiral reduction using NaBH₄ with chiral auxiliaries (e.g., oxazaborolidine catalysts) can achieve high enantiomeric purity. Key steps include:

  • Protection of functional groups : Use of 4-methoxybenzyl (PMB) groups to protect hydroxyl or amine intermediates during synthesis .
  • Reduction and deprotection : Controlled reduction of ketones to alcohols, followed by deprotection under mild acidic conditions (e.g., saturated NaHCO₃) to avoid racemization .
  • Purification : Flash chromatography (e.g., hexane/ethyl acetate gradients) yields products with >90% purity. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) critically impact stereochemical outcomes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Ester methyl group : δ ~3.6–3.7 ppm (singlet, 3H) .
    • Chiral center protons : δ ~3.9–4.2 ppm (multiplet for C3-H and C4-NH₂) with coupling constants (J) indicating stereochemistry .
    • Methyl branch : δ ~1.1–1.3 ppm (doublet, 3H) .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .
  • IR : Ester carbonyl stretch at ~1730 cm⁻¹ and NH₂ bands at ~3350–3450 cm⁻¹ .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage : Seal in inert, moisture-resistant containers under nitrogen or argon. Store at –20°C for long-term stability .
  • Decomposition pathways : Hydrolysis of the ester group under acidic/basic conditions or oxidation of the amine group in air. Monitor via periodic NMR or TLC .

Advanced Research Questions

Q. How can researchers determine enantiomeric excess (ee) of this compound, and what analytical challenges arise?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention time shifts distinguish enantiomers .
  • Specific rotation : Compare [α]D values with literature (e.g., [α]D = +21.0 for R-configuration in CHCl₃) .
  • Challenges : Overlapping NMR signals for enantiomers (e.g., C3-H protons). Resolve via NOESY or Mosher ester derivatization to confirm spatial arrangement .

Q. What experimental strategies mitigate racemization during synthesis?

Methodological Answer:

  • Low-temperature reactions : Perform reductions at 0°C to minimize thermal epimerization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection, removed under mild acidic conditions (e.g., TFA/DCM) .
  • In situ monitoring : Track ee via polarimetry or chiral GC during reaction progression .

Q. How does the stereochemical configuration influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The C3-methyl group hinders nucleophilic attack at the β-position, favoring γ-functionalization. For example, Pd-catalyzed couplings may require bulky ligands (e.g., XPhos) to avoid side products .
  • Diastereomer formation : In Michael additions, the R-configuration directs nucleophile addition to the Re face, confirmed by X-ray crystallography of intermediates .

Q. How can researchers resolve discrepancies in NMR data for derivatives?

Methodological Answer:

  • Variable-temperature NMR : Resolve overlapping signals by cooling to –40°C (e.g., in CDCl₃/dry ice baths) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific carbons/amines in complex spectra .
  • Cross-validation : Compare HRMS and elemental analysis (e.g., C, H, N percentages) to confirm molecular integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.